molecular formula C12H21NO4 B2928365 (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester CAS No. 88790-37-8

(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester

Cat. No. B2928365
CAS RN: 88790-37-8
M. Wt: 243.303
InChI Key: LZYBAKVGAMQFLJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester, commonly known as Boc-L-Proline methyl ester, is a chemical compound used in scientific research. It belongs to the family of proline derivatives and is widely used in the synthesis of peptides and proteins.

Scientific Research Applications

Chemical Modification and Polymer Synthesis

Chemical modification of biopolymers, like xylan, with specific functional groups can lead to the development of new materials with unique properties. The derivatization of xylan with esters and ethers, including molecules similar in reactivity to "(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester," has been explored for applications in drug delivery systems due to their ability to form nanoparticles and encapsulate active agents. These chemical modifications aim to enhance the material's solubility, biocompatibility, and functional performance in biomedical applications (Petzold-Welcke et al., 2014).

Biotechnological Applications

Lactic acid production from biomass is a key area in green chemistry, where derivatives of lactic acid, including esters similar to "this compound," are investigated for their potential as bio-based chemicals. These compounds serve as intermediates for producing value-added chemicals, demonstrating the role of bio-derived esters in sustainable chemical manufacturing (Gao et al., 2011).

Environmental Science and Technology

In environmental science, studies on synthetic phenolic antioxidants, including derivatives similar to "this compound," highlight their widespread use and potential environmental impact. Research focuses on understanding their fate, bioaccumulation, and potential toxicological effects on ecosystems and human health. Such studies are crucial for developing safer alternatives and mitigation strategies for environmental pollutants (Liu & Mabury, 2020).

Analytical and Material Chemistry

In analytical chemistry, the study of the mechanisms of pyrolysis of polysaccharides includes investigating the reactivity and breakdown of complex molecules, where esters similar to "this compound" might be used as model compounds or intermediates. This research provides insights into thermal decomposition processes relevant to biofuel production and material recycling (Ponder & Richards, 1994).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester involves the protection of pyrrolidine-2-acetic acid followed by esterification with methanol. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the amine group in pyrrolidine-2-acetic acid. The Boc group is then removed to obtain the final product.", "Starting Materials": [ "Pyrrolidine-2-acetic acid", "tert-Butyl chloroformate", "Methanol", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of pyrrolidine-2-acetic acid with Boc group using tert-butyl chloroformate and triethylamine in dichloromethane solvent.", "Step 2: Esterification of Boc-protected pyrrolidine-2-acetic acid with methanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane solvent.", "Step 3: Removal of Boc group using hydrochloric acid in dichloromethane solvent.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction with dichloromethane.", "Step 5: Drying of the organic layer with sodium sulfate and evaporation of the solvent to obtain the crude product.", "Step 6: Purification of the crude product by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and methanol as the mobile phase.", "Step 7: Recrystallization of the purified product from a mixture of dichloromethane and methanol to obtain the final product." ] }

CAS RN

88790-37-8

Molecular Formula

C12H21NO4

Molecular Weight

243.303

IUPAC Name

tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

LZYBAKVGAMQFLJ-VIFPVBQESA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.